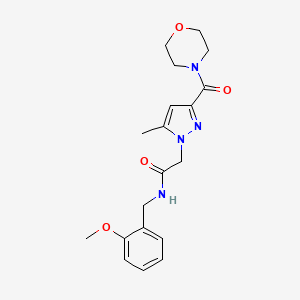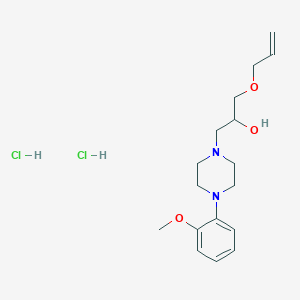
5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride is a chemical compound with the CAS No. 1805108-03-5 . It is also known as 1-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroethan-1-one .
Physical and Chemical Properties Analysis
5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride has several physical and chemical properties that can be found in chemical databases . These include its molecular formula, molecular weight, melting point, boiling point, and density.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5'-Bromo-4'-fluoro-2'-hydroxyphenacyl chloride has been utilized in the synthesis of various compounds. For example, it has been involved in the preparation of pyridine nucleosides related to 5-fluorocytosine, which are important in the study of nucleoside structures and their modifications (Nesnow & Heidelberger, 1975). Another application includes the synthesis of copper(II) and oxido-vanadium(IV) complexes with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol for studying their structural and thermal properties (Takjoo et al., 2013).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used as derivatization reagents. For instance, p-bromophenacyl bromide, a similar compound, has been used for the quantitation of anticancer chemicals in human plasma using high-performance liquid chromatography-tandem mass spectrometry (Liu et al., 2012). This demonstrates its utility in enhancing the detection sensitivity of specific compounds.
Pharmaceutical Research
In the field of pharmaceutical research, related compounds have been synthesized and their biological activities explored. For example, a series of 4'-thio-5-halogenopyrimidine nucleosides, including 5-fluoro, chloro, bromo, and iodo derivatives, were synthesized and tested for their ability to inhibit the growth of leukemia cells and bacteria (Bobek et al., 1975).
Photochemistry
In photochemistry, p-hydroxyphenacyl bromide, a compound structurally similar to this compound, has been used as a photoremovable thiol protecting group. This application is significant for the caging of thiol-containing biomolecules, allowing for controlled release upon exposure to light (Specht et al., 2002).
Chemical Synthesis
This compound is also involved in the chemical synthesis of various compounds. For instance, it has been used in the synthesis of 5(6)-anti-substituted-2-azabicyclo[2.1.1]hexanes, which are important in studying nucleophilic displacement reactions (Krow et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of 5’-Bromo-4’-fluoro-2’-hydroxyphenacyl chloride (BFHPC) are currently unknown . This compound is a potent and versatile chemical that has gained increasing attention in various fields of scientific research and industry.
Pharmacokinetics
. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of BFHPC . .
Propiedades
IUPAC Name |
1-(5-bromo-4-fluoro-2-hydroxyphenyl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-1-4(8(13)3-10)7(12)2-6(5)11/h1-2,12H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQPQDHKUSCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,8-dimethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2431258.png)



![1-(3-chlorophenyl)-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2431263.png)

![1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2431265.png)



![(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone](/img/structure/B2431272.png)
![4-[[(5-Chloro-1-methylimidazol-2-yl)methylamino]methyl]cyclohexane-1-carboxylic acid;dihydrochloride](/img/structure/B2431274.png)

![N-[Cyano-(2,3-dichlorophenyl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B2431279.png)
